3-(1,1-Difluoroethyl)-4-fluoroaniline
Overview
Description
“3-(1,1-Difluoroethyl)-4-fluoroaniline” is a chemical compound with the molecular formula C8H9F2N . It is also known as 3-(1,1-difluoroethyl)aniline hydrochloride . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9F2N.ClH/c1-8(9,10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3;1H . This indicates that the molecule consists of a benzene ring with an amine (NH2) group and a 1,1-difluoroethyl group attached to it .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 193.62 .Scientific Research Applications
Organic Synthesis and Material Science
The utility of fluorinated compounds like 3-(1,1-Difluoroethyl)-4-fluoroaniline in organic synthesis is well-documented. Fluorinated molecules are crucial for creating materials with unique properties, such as high thermal and chemical stability, due to the electronegativity and small size of the fluorine atom. These properties are leveraged in the synthesis of high-performance polymers and liquid crystals, which find applications in various industrial and commercial products.
Fluoroalkylation Reactions : The incorporation of fluorinated groups into organic molecules enhances their physical, chemical, and biological properties, making them suitable for pharmaceuticals, agrochemicals, and functional materials. Fluoroalkylation reactions, including those involving compounds like this compound, contribute to green chemistry by using water as a solvent or reactant, presenting an eco-friendly approach to introducing fluorinated groups into target molecules (Hai‐Xia Song et al., 2018).
Polymer Synthesis : The synthesis of fluoropolymers utilizes fluorinated monomers, where compounds like this compound could potentially serve as precursors. Fluoropolymers exhibit remarkable properties such as resistance to solvents, acids, and bases, low coefficient of friction, and exceptional thermal stability. These materials are widely used in coatings, insulation, and the semiconductor industry (G. Puts et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Fluorinated heterocycles, a class to which this compound belongs, are known to have wide practical applications in various fields such as medicines, pesticides, liquid crystals, dyes, materials for electronics, polymers, and diagnostic agents for medical purposes .
Mode of Action
It is known that the introduction of fluorine atoms affects the solubility, lipophilicity, and biological activity of heterocyclic compounds . This suggests that the compound may interact with its targets by altering these properties, leading to changes in the targets’ function or behavior.
Biochemical Pathways
It is known that fluorinated heterocycles can influence various biochemical pathways due to their wide range of applications in different fields . The downstream effects of these alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that the introduction of fluorine atoms can enhance the metabolic stability of a drug , which could potentially impact the bioavailability of 3-(1,1-Difluoroethyl)-4-fluoroaniline.
properties
IUPAC Name |
3-(1,1-difluoroethyl)-4-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHVJDYMDWZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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